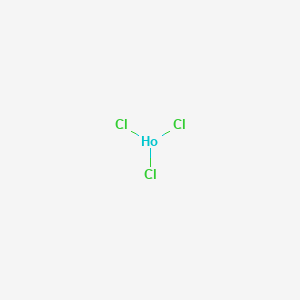

Cloruro de holmio

Descripción general

Descripción

Holmium Chloride, also known as HoCl, is a chemical compound composed of holmium and chlorine. It is a white, odorless, crystalline solid that is highly soluble in water. Holmium Chloride is most commonly used in the laboratory for applications such as spectroscopy and chromatography. It is also used in medical applications such as for the treatment of certain cancers.

Aplicaciones Científicas De Investigación

Calibración de espectrofotometría óptica

El cloruro de holmio se emplea en la calibración de espectrofotómetros ópticos . Debido a sus características específicas de absorción de luz, proporciona un estándar para garantizar la precisión y la fiabilidad de las mediciones espectrofotométricas, lo cual es esencial para diversas aplicaciones analíticas en química y biología.

Mecanismo De Acción

Target of Action

Holmium chloride, also known as Holmium(III) chloride, is an inorganic compound with the formula HoCl3 . It is primarily used in research and can be used to produce pure holmium

Mode of Action

It is known that the compound can be prepared by the direct reaction between holmium and chlorine . This suggests that Holmium chloride may interact with its targets through a similar mechanism, involving the formation of bonds with chlorine atoms.

Biochemical Pathways

The compound’s ability to produce pure holmium suggests that it may play a role in processes involving this element .

Pharmacokinetics

It is known that holmium chloride is soluble in water , which could potentially influence its bioavailability.

Result of Action

It is known that holmium chloride exhibits the same color-changing behavior seen in holmium oxide, being yellow in natural lighting and a bright pink color in fluorescent lighting . This suggests that the compound may have similar optical properties to holmium oxide.

Action Environment

It is known that holmium chloride is hygroscopic , suggesting that it may absorb moisture from the environment, which could potentially influence its stability and efficacy.

Safety and Hazards

Direcciones Futuras

Holmium (III) chloride is mainly used in research . It can be used to produce pure holmium . Rare-earth metals and their alloys are widely used in various engineering fields due to their unique physical and chemical properties . Holmium additions to iron and aluminum allow one to prepare materials with specific magnetic properties, which are used in engineering .

Análisis Bioquímico

Biochemical Properties

Holmium chloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Studies have shown that holmium chloride can affect the biochemical composition of microorganisms such as Arthrospira platensis. When added to the growth medium, holmium chloride influences the content of proteins, carbohydrates, phycobiliproteins, lipids, β-carotene, and chlorophyll a . These interactions suggest that holmium chloride can modulate the activity of various enzymes and proteins, leading to changes in the overall biochemical profile of the organism.

Cellular Effects

Holmium chloride has been observed to impact various types of cells and cellular processes. In cyanobacteria like Arthrospira platensis, holmium chloride reduces biomass production and alters the content of primary biomolecules . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The reduction in biomass and changes in biochemical composition indicate that holmium chloride may disrupt normal cellular processes, leading to altered cell function and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of holmium chloride can change over time. The stability and degradation of holmium chloride, as well as its long-term effects on cellular function, are important considerations. Studies have shown that holmium chloride can have dose-dependent effects on the biochemical composition of microorganisms, with higher concentrations leading to more pronounced changes . Over time, the stability of holmium chloride and its interactions with cellular components can influence its overall impact on cellular function and growth.

Dosage Effects in Animal Models

The effects of holmium chloride vary with different dosages in animal models. Higher doses of holmium chloride can lead to toxic or adverse effects, while lower doses may have minimal impact. In studies with microorganisms, holmium chloride has been shown to reduce biomass production and alter biochemical composition in a dose-dependent manner . These findings suggest that the dosage of holmium chloride is a critical factor in determining its overall effects on cellular function and growth.

Metabolic Pathways

Holmium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The addition of holmium chloride to growth media has been shown to affect the content of primary biomolecules, indicating its role in modulating metabolic pathways . The specific enzymes and cofactors that interact with holmium chloride are still being studied, but its impact on metabolic processes is evident from the observed changes in biochemical composition.

Transport and Distribution

The transport and distribution of holmium chloride within cells and tissues involve interactions with transporters and binding proteins. Holmium chloride can be taken up by cells and distributed to various cellular compartments, where it can exert its effects on biochemical processes . The localization and accumulation of holmium chloride within cells are important factors in determining its overall impact on cellular function and growth.

Subcellular Localization

Holmium chloride’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of holmium chloride within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of holmium chloride is crucial for elucidating its mechanism of action and its effects on cellular function.

Propiedades

IUPAC Name |

holmium(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ho | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOLMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR334HOLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

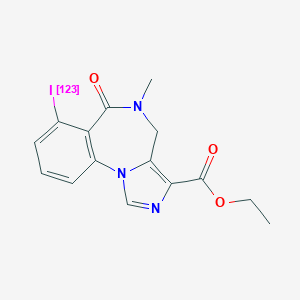

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)